Lithium azide
Overview
Description
Lithium azide is an inorganic compound with the chemical formula Li(N3). It is the lithium salt of hydrazoic acid and is known for its instability and toxicity. This compound decomposes into lithium and nitrogen when heated.
Mechanism of Action
Target of Action
Lithium azide is the lithium salt of hydrazoic acid Lithium in general has been found to interact with several targets, including neurotransmitters and second messenger systems .
Mode of Action
This compound decomposes into lithium and nitrogen when heated . Lithium, a component of this compound, has been found to decrease presynaptic dopamine activity and inactivate postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium affects several biochemical pathways. It is known to impact the dopamine and glutamate pathways, which play crucial roles in the pathogenesis of bipolar affective disorder . Lithium decreases dopamine transmission, which is known to be elevated during mania and decreased in clinical depression . It also downregulates the NMDA receptor in the glutamate pathway, leading to enhanced inhibitory neurotransmission .
Pharmacokinetics
The pharmacokinetics of lithium, a component of this compound, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, which necessitates close therapeutic drug monitoring .
Result of Action
The result of this compound’s action is primarily the decomposition into lithium and nitrogen when heated . The lithium component has been found to have significant effects on neurotransmission, potentially impacting mood and behavior .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, as it decomposes into lithium and nitrogen when heated
Preparation Methods
Lithium azide can be synthesized through several methods:
Metathesis Reaction: This involves the reaction between sodium azide and lithium nitrate or lithium sulfate solutions
Reaction with Barium Azide: Lithium sulfate reacts with barium azide to produce this compound and barium sulfate
These reactions are typically carried out in aqueous solutions under controlled conditions to ensure the purity and yield of this compound .
Chemical Reactions Analysis
Lithium azide undergoes various chemical reactions, including:
Decomposition: When heated, this compound decomposes into lithium and nitrogen gas
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the azide ion acts as a nucleophile. For example, it can react with alkyl halides to form alkyl azides
Reduction: this compound can be reduced to form lithium amide and nitrogen gas
These reactions are typically carried out under specific conditions, such as controlled temperatures and the presence of suitable reagents .
Scientific Research Applications
Lithium azide has several scientific research applications:
Materials Science: It is used in the synthesis of nitrogen-rich materials and high-energy density materials.
Biology and Medicine: While not directly used in biological systems, this compound derivatives are employed in the synthesis of biologically active molecules, such as pharmaceuticals and diagnostic agents.
Comparison with Similar Compounds
Lithium azide can be compared with other azide compounds, such as sodium azide (NaN3) and potassium azide (KN3):
Sodium Azide (NaN3): Similar to this compound, sodium azide is used in airbags and as a reagent in organic synthesis.
Potassium Azide (KN3): Potassium azide shares similar properties with this compound but is less commonly used in industrial applications.
This compound is unique due to its specific reactivity and the ability to form stable nitrogen-rich phases under high pressure, making it valuable for materials science research .
Properties
IUPAC Name |
lithium;azide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.N3/c;1-3-2/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWHRJQTTVADPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[N-]=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8066509 | |
Record name | Lithium azide (Li(N3)) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
49.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19597-69-4 | |
Record name | Lithium azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19597-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lithium azide (Li(N3)) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019597694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lithium azide (Li(N3)) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lithium azide (Li(N3)) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8066509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lithium triazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.237 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.